molecular formula C14H9Cl2F3N2O B11973562 1-(3,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea

1-(3,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B11973562
M. Wt: 349.1 g/mol
InChI Key: AJQWEMMVILDOGC-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by the presence of dichlorophenyl and trifluoromethylphenyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 3,4-dichloroaniline with 4-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-phenylurea
  • 1-(4-Trifluoromethylphenyl)-3-phenylurea
  • 1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)urea

Uniqueness

1-(3,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea is unique due to the presence of both dichlorophenyl and trifluoromethylphenyl groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H9Cl2F3N2O

Molecular Weight

349.1 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C14H9Cl2F3N2O/c15-11-6-5-10(7-12(11)16)21-13(22)20-9-3-1-8(2-4-9)14(17,18)19/h1-7H,(H2,20,21,22)

InChI Key

AJQWEMMVILDOGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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